Molecular Architecture and Synthetic Profiling of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Technical Guide
Molecular Architecture and Synthetic Profiling of 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks serve as the architectural keystones for designing targeted therapeutics. 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone is a highly versatile, non-canonical amino-ether scaffold. By combining a conformationally restricted, electronically neutralized piperidine core with a flexible, hydrophilic amino-ethoxy linker, this molecule is engineered to optimize physicochemical properties such as solubility, metabolic stability, and target conjugation efficiency.
This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic utility in medicinal chemistry, and field-proven synthetic workflows for its preparation and validation.
Physicochemical & Structural Profiling
Understanding the exact mass and elemental composition is critical for downstream analytical validation (e.g., High-Resolution Mass Spectrometry, HRMS). The molecule consists of an N-acetylated piperidine ring substituted at the 4-position with a 2-aminoethoxy chain.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Formula | C₉H₁₈N₂O₂ | Defines the elemental stoichiometry. |
| Molecular Weight | 186.25 g/mol | Low molecular weight ensures minimal bulk when used as a linker. |
| Monoisotopic Mass | 186.1368 Da | Target mass for HRMS validation ([M+H]⁺ = 187.1446 Da). |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) | Facilitates target binding or serves as a conjugation handle. |
| Hydrogen Bond Acceptors | 3 (Amide O, Ether O, Amine N) | Enhances aqueous solubility and modulates topological polar surface area (tPSA). |
| Estimated pKa (Amine) | ~ 9.0 – 9.5 | Ensures the terminal amine is protonated at physiological pH but remains nucleophilic enough for standard amide couplings. |
Mechanistic Significance in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler alkyl chains or basic heterocycles.
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Neutralization of the Piperidine Core: Unsubstituted piperidines are highly basic (pKa ~10-11). In physiological environments, they are fully protonated, which often leads to poor passive membrane permeability, high volume of distribution, and severe off-target liabilities—most notably, the inhibition of the hERG potassium channel (cardiotoxicity). By capping the piperidine nitrogen with an acetyl group (ethanone), the basic amine is converted into a neutral amide. This effectively abolishes the hERG liability while maintaining the favorable sp³-rich geometry of the ring.
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The 2-Aminoethoxy Handle: The ether linkage at the 4-position projects a flexible ethylamine chain outward from the rigid core. The terminal primary amine is sterically unhindered, making it a highly reactive nucleophile. This renders the molecule an ideal linker module for constructing Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the amine can be cleanly conjugated to target-binding ligands via standard HATU or EDC/HOBt amide coupling protocols.
Synthetic Workflows & Experimental Protocols
The most robust method for synthesizing 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone involves the etherification of 1-acetylpiperidin-4-ol with a protected amino alcohol, followed by deprotection. Direct alkylation with alkyl halides often requires harsh bases (e.g., NaH) that can cause elimination side reactions. Therefore, a redox-neutral 1 is the industry standard for this transformation[1].
Figure 1: Synthetic workflow for 1-[4-(2-Amino-ethoxy)-piperidin-1-yl]-ethanone via Mitsunobu etherification.
Protocol 4.1: Mitsunobu Etherification
Objective: Form the C-O ether bond with clean stereochemical and regiochemical control[2].
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Reagents: 1-acetylpiperidin-4-ol (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), anhydrous THF.
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Causality & Procedure:
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Dissolve the alcohol, pronucleophile, and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C. Rationale: Cooling mitigates the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD.
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Add DIAD dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12 hours. The PPh₃ activates the alcohol, turning it into a superior leaving group, which is then displaced by the oxygen of the N-Boc-2-aminoethanol[3].
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Self-Validation: Monitor via TLC (eluent: 5% MeOH in DCM). Because the product lacks a strong UV chromophore, visualize the plate using a Potassium Permanganate (KMnO₄) stain. Confirm the intermediate mass via LC-MS (Expected [M+H]⁺ = 287.2 Da).
Protocol 4.2: Acid-Mediated Boc Deprotection
Objective: Unmask the primary amine to yield the final building block.
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Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Causality & Procedure:
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Dissolve the Boc-protected intermediate in DCM (0.1 M concentration).
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Add an equal volume of TFA at 0 °C. Rationale: TFA protonates the tert-butyl carbamate, triggering fragmentation into isobutylene gas and CO₂. The evolution of gas drives the reaction to irreversible completion.
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Stir for 2 hours at room temperature.
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Concentrate under reduced pressure. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃.
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Self-Validation: The reaction is visually self-indicating; the cessation of effervescence (gas evolution) signals completion. Final confirmation is achieved via LC-MS, monitoring the mass shift from 287.2 Da to the final target mass of 187.1 Da.
Analytical Validation
To ensure absolute trustworthiness of the synthesized material, the following Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles must be verified:
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LC-MS (ESI+): A dominant peak at m/z 187.1 [M+H]⁺ must be observed.
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¹H NMR (400 MHz, CDCl₃) Key Resonances:
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~2.10 ppm (singlet, 3H): Confirms the presence of the N-acetyl methyl group.
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~3.55 ppm (triplet, 2H): Corresponds to the ether methylene protons (-O-CH₂-CH₂-NH₂).
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~2.85 ppm (triplet, 2H): Corresponds to the amine-adjacent methylene protons (-O-CH₂-CH₂-NH₂).
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~1.50 ppm (broad singlet, 2H): The primary amine protons (exchanges with D₂O).
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Note: The piperidine ring protons will appear as complex multiplets between 1.40–3.90 ppm. Peak broadening may occur due to the restricted rotation of the amide bond (rotamers).
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References
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Organic Chemistry Portal. "Mitsunobu Reaction." Organic-Chemistry.org. Available at:[Link]
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ACS Publications. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." Journal of Organic Chemistry. Available at:[Link]
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MDPI Molecules. "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." Molecules 2025, 30(11), 2258. Available at:[Link]
